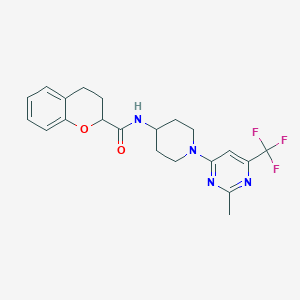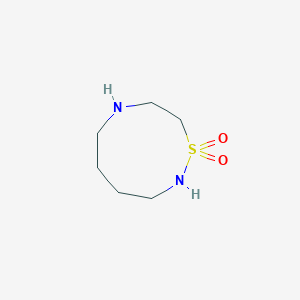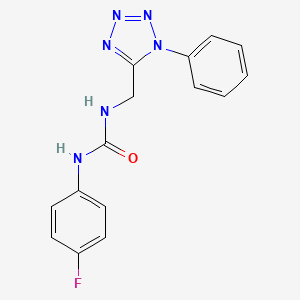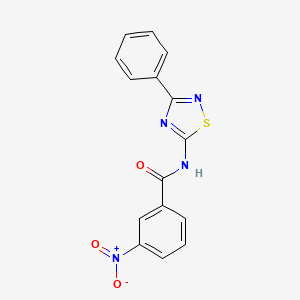![molecular formula C22H25N3O4S B2944376 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1105227-73-3](/img/structure/B2944376.png)
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a 1,3,4-oxadiazole moiety and a benzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Introduction of the piperidine ring: The oxadiazole derivative is then reacted with a piperidine derivative under suitable conditions, such as heating or using a catalyst.
Sulfonylation: Finally, the piperidine derivative is sulfonylated using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzenesulfonyl group or the piperidine ring.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include sulfonic acids or N-oxides.
Reduction: Products may include reduced oxadiazole derivatives or desulfonylated compounds.
Substitution: Products will vary depending on the nucleophile used, resulting in different substituted derivatives.
科学的研究の応用
Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or photophysical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation.
類似化合物との比較
Similar Compounds
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenyl)-1,3,4-oxadiazol-2-yl]piperidine: Similar structure but lacks the phenoxymethyl group.
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine: Similar structure but has a methoxymethyl group instead of phenoxymethyl.
Uniqueness
1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the presence of both the phenoxymethyl group and the 1,3,4-oxadiazole ring, which may confer distinct biological and chemical properties compared to its analogs.
特性
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-(phenoxymethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-10-11-20(13-17(16)2)30(26,27)25-12-6-7-18(14-25)22-24-23-21(29-22)15-28-19-8-4-3-5-9-19/h3-5,8-11,13,18H,6-7,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXVRJTTVPQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)COC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(Oxetan-3-yl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2944293.png)


![3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2944296.png)
![4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2944298.png)

![N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2944307.png)
![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2944308.png)
![6-[(oxan-4-yl)methoxy]-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2944309.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2944311.png)
![1-Benzyl-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2944312.png)

![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2944314.png)
![1-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2944316.png)
